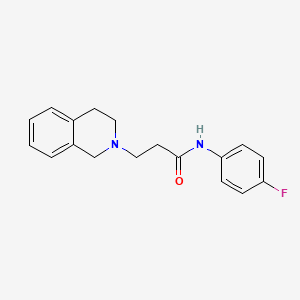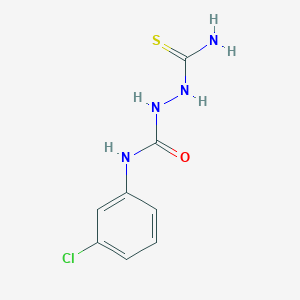
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-fluorophenyl)propanamide is a chemical compound that is commonly referred to as F13714. It is a potent and selective antagonist of the dopamine D3 receptor. F13714 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.
Mécanisme D'action
F13714 acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic dopamine system. By blocking the activity of D3 receptors, F13714 can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and mood.
Biochemical and physiological effects:
F13714 has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. It can modulate the activity of the mesolimbic dopamine system, leading to changes in reward processing, motivation, and cognitive function. F13714 has also been shown to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
F13714 has several advantages for use in laboratory experiments, including its high potency and selectivity for the dopamine D3 receptor, its well-characterized pharmacological profile, and its potential therapeutic applications. However, there are also some limitations to its use, including the need for specialized equipment and expertise in organic chemistry, as well as the potential for off-target effects and toxicity.
Orientations Futures
There are several future directions for research on F13714 and its potential therapeutic applications. These include further studies on its pharmacological properties and mechanisms of action, as well as investigations into its efficacy and safety in animal models and clinical trials. Additionally, F13714 may have applications in the development of novel treatments for addiction, depression, and other disorders, and further research is needed to explore these possibilities.
Méthodes De Synthèse
The synthesis of F13714 involves several steps, including the preparation of the starting materials, the formation of the isoquinoline ring, and the introduction of the fluorophenyl and propanamide moieties. The process requires expertise in organic chemistry and specialized equipment, and it has been optimized for high yield and purity.
Applications De Recherche Scientifique
F13714 has been widely used in scientific research to study the role of dopamine D3 receptors in various physiological and pathological conditions. It has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in reward processing and motivation. F13714 has also been used to investigate the potential therapeutic effects of D3 receptor antagonism in addiction, depression, and other disorders.
Propriétés
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-16-5-7-17(8-6-16)20-18(22)10-12-21-11-9-14-3-1-2-4-15(14)13-21/h1-8H,9-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAUEDYZGYQIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5750352.png)

![2-[3-(acetylamino)phenoxy]-N-(4-chlorophenyl)acetamide](/img/structure/B5750361.png)
![4-chloro-N'-({[(4-chlorophenyl)amino]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5750368.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5750384.png)
![N-[2-(acetylamino)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5750396.png)

![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5750402.png)


![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5750410.png)
![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5750415.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone](/img/structure/B5750417.png)
![N-{4-[(2-chloro-6-fluorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5750435.png)